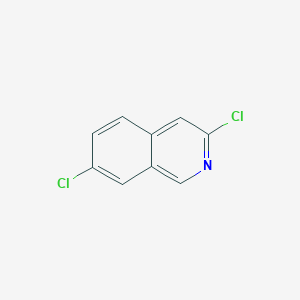

3,7-Dichloroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,7-dichloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVIPOZILKFREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70607929 | |

| Record name | 3,7-Dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82117-22-4 | |

| Record name | 3,7-Dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dichloroisoquinolines: Strategies Applicable to 3,7 Dichloroisoquinoline

Classical Halogenation Approaches to Isoquinoline (B145761) Systems

Classical methods for halogenating the isoquinoline ring system often rely on direct electrophilic substitution or multi-step sequences that introduce chlorine atoms onto the heterocyclic core.

Direct chlorination of the parent isoquinoline molecule is a fundamental approach to introducing chlorine atoms. This method typically involves treating isoquinoline with chlorine gas in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution. However, this method faces significant challenges regarding regioselectivity. The isoquinoline nucleus has two rings with different electronic properties: the pyridine (B92270) ring is electron-deficient, while the benzene (B151609) ring is comparatively electron-rich. Direct chlorination often leads to a mixture of products, with substitution occurring at multiple positions. rsc.org For instance, reactions can favor substitution at positions 1, 4, and on the benzenoid ring at positions 5 and 8. researchgate.net Achieving selective chlorination at the 3- and 7-positions simultaneously through this direct approach is challenging and generally not a preferred method due to low yields and difficult purification.

To overcome the regioselectivity issues of direct chlorination, multi-step synthetic routes are often employed. These strategies provide greater control over the placement of the chlorine atoms.

From Hydroxylated or Aminated Precursors: A common strategy involves the use of pre-functionalized isoquinolines. For example, an isoquinolone (a hydroxylated isoquinoline) can be converted to its chloro-derivative using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). Similarly, an amino group on the isoquinoline ring can be converted into a diazonium salt, which can then be substituted with a chlorine atom via a Sandmeyer-type reaction using cuprous chloride (CuCl). This approach is particularly useful for introducing chlorine at positions that are not easily accessible through direct electrophilic substitution.

Stepwise Halogenation: Another approach involves the sequential introduction of chlorine atoms. This can be achieved by first performing a controlled monohalogenation. The resulting monochloroisoquinoline can then be subjected to a second, directed halogenation. Techniques such as directed ortho-lithiation can be used to introduce the second chlorine atom at a specific site. researchgate.net

Exhaustive Chlorination and Reduction: In some cases, exhaustive chlorination of isoquinoline can be performed to produce perchloro-derivatives like heptachloroisoquinoline, followed by selective reduction steps to remove specific chlorine atoms. rsc.org However, achieving selective reduction to yield 3,7-dichloroisoquinoline would be a significant synthetic challenge.

Modern Catalytic Strategies for Halogenation of Isoquinoline Precursors

Recent advances in organic synthesis have introduced modern catalytic methods that offer high regioselectivity and milder reaction conditions for the halogenation of heterocyclic compounds, including isoquinolines. rsc.org

Palladium-Catalyzed Halogenation: Palladium catalysts are used to direct C-H halogenation to specific positions on an aromatic ring, guided by a directing group. rsc.org This strategy allows for precise control over which C-H bond is functionalized.

Rhodium-Catalyzed C-H Halogenation: Chiral Rh(III) complexes have been used to catalyze the enantioselective C-H iodination, bromination, and chlorination of isoquinolines. rsc.org

Copper-Catalyzed Synthesis: Copper-catalyzed annulation reactions have emerged as a powerful method for constructing the isoquinoline ring itself from simpler precursors, allowing for the incorporation of halogenated starting materials to build the desired dichlorinated product. researchgate.net

Temporary Dearomatization: A novel strategy for achieving meta-halogenation of pyridinic systems involves temporary dearomatization. The pyridine ring is converted into an electron-rich enamine-type intermediate, which then undergoes electrophilic halogenation. Subsequent rearomatization yields the meta-halogenated product with high selectivity. orgsyn.org This approach is particularly relevant for introducing a substituent at the C7 position of the isoquinoline core.

Table 1: Comparison of Halogenation Strategies for Isoquinoline

| Synthetic Strategy | Key Reagents/Conditions | Advantages | Disadvantages |

| Direct Chlorination | Cl₂, FeCl₃ catalyst, 50-70°C | Simple, one-step process. | Poor regioselectivity, often results in a mixture of isomers. rsc.org |

| Sandmeyer Reaction | 1. NaNO₂, HCl; 2. CuCl | High regioselectivity for specific positions. | Requires a pre-functionalized amino-isoquinoline precursor. |

| From Isoquinolones | POCl₃ or PCl₅, heat | Good yields for converting hydroxyl to chloro groups. | Requires synthesis of the specific isoquinolone precursor. |

| Catalytic C-H Halogenation | Pd, Rh, or Cu catalysts; directing groups; specific oxidants. rsc.orgresearchgate.net | High regioselectivity, milder reaction conditions, broad substrate scope. | Catalyst cost and sensitivity; may require specific directing groups. |

| Temporary Dearomatization | 1. Dearomatizing agent; 2. N-halosuccinimide; 3. Acid. orgsyn.org | Excellent meta-selectivity (relevant for C7). | Multi-step within a one-pot procedure; requires specific substrates. |

Synthetic Routes for Specific Dichloroisoquinoline Isomers and Their Relevance to this compound Synthesis

The synthesis of specific dichloroisoquinoline isomers provides insight into the chemical reactivity of different positions on the isoquinoline ring and informs potential strategies for synthesizing the 3,7-dichloro isomer.

1,3-Dichloroisoquinoline (B189448) is a common and commercially available isomer that is often used as a starting material for more complex molecules. researchgate.netnih.gov

From Arylacetonitriles: One classical synthesis involves the reaction of an arylacetonitrile with hydrogen chloride and then phosgene (B1210022) to construct the heterocyclic ring. thieme-connect.de

From Homophthalic Acid: A multi-step reaction starting from homophthalic acid can yield 1,3-dichloroisoquinoline. lookchem.com

From Isoquinoline: Direct chlorination of isoquinoline with reagents like phosphorus pentachloride can yield the 1,3-dichloro derivative.

The chemistry of 1,3-dichloroisoquinoline is dominated by the reactivity of the chlorine atoms at the electron-deficient C1 and C3 positions. These positions are susceptible to nucleophilic substitution. nih.govmdpi.com Furthermore, the C4 position can be functionalized through direct lithiation. researchgate.net These methods, while powerful for creating 1,3,4-trisubstituted isoquinolines, are not directly applicable to placing a chlorine atom at the C7 position on the benzenoid ring. This highlights the need for different synthetic strategies to functionalize the benzene portion of the isoquinoline system.

The synthesis of isomers with chlorine atoms on the carbocyclic ring, such as the 5,8- and 6,7-dichloro isomers, often involves different strategies that are highly relevant to the synthesis of this compound.

Synthesis of 5,8-Dichloroisoquinoline (B3038078): A reported manufacturing route to a derivative of 5,8-dichloroisoquinoline involved the dichlorination of isoquinoline, followed by a regioselective nitration at the C7 position. The resulting 5,8-dichloro-7-nitroisoquinoline (B1391671) was then hydrogenated to the corresponding amine. datapdf.com This strategy of functionalizing an existing dichloroisoquinoline via electrophilic substitution is a key concept.

Synthesis of 6,7-Dichloroisoquinoline Derivatives: The synthesis of 6,7-dichloro-5,8-isoquinolinedione has been reported, often starting from precursors where the benzene ring is already chlorinated before the isoquinoline core is formed or modified. nih.govresearchgate.net For example, the oxidation of 8-hydroxyquinoline (B1678124) derivatives can lead to quinoline-5,8-diones. researchgate.net

These examples demonstrate that synthesizing isomers with chlorine atoms on the benzene ring (positions 5, 6, 7, 8) often relies on either electrophilic substitution of the isoquinoline core or utilizing a pre-substituted benzene-based precursor in a ring-forming reaction. A plausible strategy for this compound could therefore involve synthesizing a 7-chloroisoquinoline (B1268606) or 7-chloroisoquinolone precursor and then introducing a chlorine atom at the C3 position using methods like those involving POCl₃.

Table 2: Synthetic Approaches for Specific Dichloroisoquinoline Isomers

| Isomer | Precursor(s) | Key Reaction Step(s) | Relevance to this compound Synthesis |

| 1,3-Dichloroisoquinoline | Arylacetonitrile | Cyclization with HCl and phosgene. thieme-connect.de | Demonstrates methods for chlorinating the pyridine ring (C3), but not the benzene ring (C7). |

| 5,8-Dichloroisoquinoline | Isoquinoline | Dichlorination followed by nitration at C7. datapdf.com | Shows that electrophilic substitution can occur at C7 on a dichlorinated isoquinoline ring. |

| 6,7-Dichloroisoquinoline-5,8-dione | 8-Hydroxyquinoline derivative | Oxidation of a pre-functionalized quinoline (B57606). researchgate.net | Suggests the utility of building the isoquinoline from an already chlorinated benzene-ring precursor. |

The synthesis of dichloroisoquinolines can be broadly categorized into several key approaches. While direct, one-pot dichlorination of the parent isoquinoline molecule presents significant regioselectivity challenges , multi-step pathways and the use of pre-functionalized precursors offer more precise control over the final substitution pattern. These strategies are generally applicable to the synthesis of various dichloroisoquinoline isomers, including the 3,7-dichloro derivative.

Common synthetic strategies include:

Direct Chlorination : This method involves the treatment of isoquinoline or a substituted isoquinoline with a chlorinating agent. Reagents such as chlorine gas, phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂) are frequently used, often in the presence of a catalyst like iron(III) chloride. evitachem.com However, achieving specific regioselectivity for an isomer like this compound is difficult due to the molecule's inherent electronic properties, which tend to direct electrophilic substitution to positions 5 and 8. Careful control of reaction parameters is essential to minimize the formation of undesired isomers and over-chlorinated products.

Stepwise Functionalization : A more controlled approach involves the sequential introduction of chlorine atoms. This can be achieved by first synthesizing a monochlorinated isoquinoline and then introducing the second chlorine atom. This method allows for the exploitation of the electronic influence of the first chlorine substituent to direct the position of the second. Techniques such as directed ortho-metalation, where a directing group guides a lithium-halogen exchange followed by quenching with an electrophilic chlorine source, can provide high regioselectivity. researchgate.net

Sandmeyer-Type Reactions : For introducing chlorine at positions that are difficult to access through direct halogenation, the Sandmeyer reaction is a powerful tool. This process involves the diazotization of an amino-substituted isoquinoline with sodium nitrite (B80452) in an acidic medium, followed by treatment with a copper(I) chloride salt to replace the diazonium group with a chlorine atom. This strategy is highly regiosepecific and would be suitable for synthesizing this compound from a corresponding aminochloroisoquinoline precursor.

Cyclization of Precursors : Building the isoquinoline ring from acyclic or simpler cyclic precursors that already contain the desired chlorine atoms or appropriate directing groups is a common and effective strategy. Classic isoquinoline syntheses like the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions can be adapted using appropriately substituted starting materials (e.g., a substituted phenethylamine (B48288) or benzaldehyde). researchgate.netchim.it For instance, a Sonogashira coupling followed by a silver-catalyzed 6-endo-dig cyclization has been used to generate isoquinoline N-oxides from precursors, which can then be further functionalized. nih.gov

Modification of Existing Isoquinolines : The synthesis can start from a commercially available or readily synthesized isoquinoline derivative. For example, 1,3-dichloroisoquinoline can undergo regioselective lithiation at the C4 position, allowing for further substitution. researchgate.netsigmaaldrich.com While this specific example applies to a different isomer, the principle of selective functionalization of a di- or poly-halogenated isoquinoline is a viable strategy.

The following table summarizes these general synthetic approaches.

| Synthetic Strategy | Common Reagents/Conditions | Advantages | Challenges for 3,7-Isomer |

| Direct Chlorination | Cl₂, PCl₅, POCl₃, SOCl₂; often with FeCl₃ catalyst. evitachem.com | Potentially a one-step process from isoquinoline. | Poor regioselectivity; formation of multiple isomers. |

| Stepwise Functionalization | Organolithium reagents (e.g., n-BuLi), electrophilic chlorine sources. researchgate.net | High degree of control over substitution patterns. | Requires synthesis of specific monochloro-isoquinoline intermediates. |

| Sandmeyer Reaction | NaNO₂, HCl; CuCl. | Excellent regioselectivity for placing chlorine at a specific position. | Requires synthesis of the corresponding amino-isoquinoline precursor. |

| Cyclization of Precursors | Substituted phenethylamines or benzaldehydes; various cyclization conditions (e.g., Bischler-Napieralski, Pictet-Spengler). researchgate.netnih.gov | Allows for installation of the desired substitution pattern from the outset. | The required precursors may themselves be complex to synthesize. |

Considerations for Regioselective Synthesis of this compound

Achieving the specific 3,7-disubstitution pattern on the isoquinoline nucleus requires overcoming the natural reactivity tendencies of the heterocyclic system. The synthesis must address the distinct electronic natures of the pyridine and benzene rings.

The pyridine ring of isoquinoline is electron-deficient, making electrophilic aromatic substitution difficult. Conversely, positions C-1 and C-3 are susceptible to nucleophilic substitution, particularly if C-1 is activated (e.g., by N-oxidation) or if the precursor is an isoquinolinone. The benzene ring is more susceptible to electrophilic attack, which typically occurs at C-5 and C-8.

Given these factors, the regioselective synthesis of this compound would likely involve a multi-step approach rather than a direct dichlorination of isoquinoline. Key considerations include:

Sequential Halogenation : A plausible route would begin with the synthesis of either 3-chloroisoquinoline (B97870) or 7-chloroisoquinoline.

Synthesizing 7-chloroisoquinoline : This could be accomplished via a cyclization reaction (e.g., Bischler-Napieralski) starting from a phenethylamine derived from 3-chloro-phenethylamine. Subsequent electrophilic chlorination would likely be directed by the existing chlorine atom, but achieving selective C-3 chlorination would be challenging.

Synthesizing 3-chloroisoquinoline : This is more straightforwardly achieved by treating isoquinolin-3(2H)-one with a chlorinating agent like phosphorus oxychloride. Once 3-chloroisoquinoline is obtained, a second chlorination step would be needed. The electron-withdrawing nature of the chloro-substituted pyridine ring would deactivate the entire system to electrophilic attack, but substitution on the benzene ring (at C-5 or C-7) would be favored over further substitution on the pyridine ring. Separating the resulting 3,5- and this compound isomers might be necessary.

Directed Synthesis via Sandmeyer Reaction : A highly specific route would leverage the Sandmeyer reaction. This could proceed in two ways:

Start with 7-chloroisoquinolin-3-amine, perform diazotization, and introduce the second chlorine with cuprous chloride.

Start with 3-chloroisoquinolin-7-amine (B595148) and perform the same sequence. This method's success is contingent on the availability or efficient synthesis of the required amino-chloro-isoquinoline precursors.

Total Synthesis from Pre-functionalized Components : Building the isoquinoline ring system from a fragment that already contains a chlorine atom at the desired position is a robust strategy. For example, a Pomeranz-Fritsch-type reaction could be envisioned starting from 3-chloroaniline (B41212) and a suitable carbonyl compound to generate the 7-chloro-substituted isoquinoline core. Subsequent transformation of a functional group at the 3-position (e.g., from a hydroxyl in an isoquinolinone intermediate) to a chloride would complete the synthesis. Research has shown that isoquinoline-5,8-diones exhibit high selectivity for nucleophilic attack at the 7-position due to electronic demand, a principle that could potentially be exploited in a more complex synthetic design. chim.it

The table below outlines potential regioselective strategies.

| Regioselective Strategy | Conceptual Pathway | Key Advantage | Primary Challenge |

| Sequential Chlorination | Isoquinolin-3(2H)-one → 3-Chloroisoquinoline → Electrophilic chlorination → this compound | Utilizes a readily available type of intermediate (isoquinolinone). | Controlling the position of the second chlorination; potential for isomer mixtures. |

| Sandmeyer Reaction | 7-Chloro-3-aminoisoquinoline → Diazotization → Sandmeyer reaction → this compound | High regiochemical precision for the final chlorination step. | Synthesis of the required amino-chloro precursor. |

| Total Synthesis | (e.g., Pomeranz-Fritsch) 3-Chloroaniline + partner → Cyclization → 7-Chloroisoquinoline derivative → C-3 functionalization and chlorination | Excellent control of the C-7 position from the start. | Can involve multiple steps with potentially low overall yield. |

Chemical Reactivity and Transformations

Nucleophilic Substitution Reactions

The chlorine atoms on the isoquinoline (B145761) ring are susceptible to nucleophilic aromatic substitution (SₙAr), where they can be displaced by various nucleophiles such as amines, alkoxides, or thiols. smolecule.com The reactivity of the two positions is expected to differ. The C3-chlorine is on the electron-deficient pyridine (B92270) ring, but its reactivity is generally lower than that of a chlorine at the C1 position. The C7-chlorine is attached to the benzene (B151609) portion of the scaffold and would exhibit reactivity typical of a standard aryl chloride. This differential reactivity could potentially be exploited for selective, stepwise functionalization under carefully controlled conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halo-heterocycles are common substrates.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, is a versatile method for forming new C-C bonds. nanochemres.org this compound could foreseeably undergo Suzuki coupling at either the C3 or C7 position to introduce new aryl or vinyl substituents. A key challenge in such reactions with dihalo-substrates is controlling the regioselectivity. The choice of palladium catalyst, ligands, base, and reaction conditions would be critical to selectively target one position over the other or to achieve a double coupling if desired. mdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. wikipedia.orgcatalysis.blog This reaction has become a cornerstone of medicinal chemistry for synthesizing aryl amines. catalysis.blognumberanalytics.com Given the successful application of this methodology to other chloroisoquinolines, such as 1,3-dichloroisoquinoline (B189448), it is a highly plausible transformation for this compound. mdpi.comresearchgate.net This would allow for the introduction of primary or secondary amine functionalities at either the C3 or C7 position, opening pathways to a wide range of derivatives. The catalytic cycle involves oxidative addition of the C-Cl bond to a Pd(0) center, coordination and deprotonation of the amine, and subsequent reductive elimination to yield the aminated product. wikipedia.orglibretexts.org

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is widely used to synthesize conjugated enynes and arylalkynes, which are important structures in pharmaceuticals and materials science. wikipedia.org this compound could serve as the halide partner in a Sonogashira coupling to install alkynyl groups at the C3 and/or C7 positions. This transformation would provide a route to rigid, linear extensions of the isoquinoline framework.

Use as a Precursor in the Synthesis of Other Compounds

Halogenated heterocycles are fundamentally important as synthetic precursors. While specific, multi-step syntheses starting from this compound are not prevalent in the searched literature, its value as a building block is implied by the commercial availability of further functionalized derivatives, such as this compound-4-carboxylic acid. This suggests that the parent compound is used as a starting material, which can be further elaborated through reactions like lithiation followed by quenching with an electrophile (e.g., CO₂) or through the cross-coupling reactions described above to build more complex and potentially bioactive molecules.

Computational and Theoretical Studies on Dichloroisoquinoline Systems

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic nature of dichloroisoquinoline systems. These methods model the electron distribution within the molecule to predict its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, making it highly effective for predicting the outcomes of chemical reactions. For chloro-substituted heterocyclic compounds like 3,7-Dichloroisoquinoline, DFT is particularly useful in forecasting the regioselectivity of reactions such as nucleophilic aromatic substitution (SNAr).

While specific DFT studies on this compound are not prevalent in published literature, the principles can be understood from studies on analogous molecules like 2,4-dichloroquinazolines and 2,4-dichloroquinolines. nih.govresearchgate.net In these systems, the two chlorine atoms are attached to carbon atoms with different electronic environments. DFT calculations can determine which position is more susceptible to nucleophilic attack. This is achieved by analyzing the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) and calculating the activation energies for the different possible reaction pathways.

The key principles are:

LUMO Coefficients : The carbon atom with the larger LUMO coefficient is generally more electrophilic and thus more prone to attack by a nucleophile. nih.gov

Activation Energy : By modeling the transition states for nucleophilic attack at each chlorinated position, DFT can calculate the activation energy (ΔG‡) for each pathway. The reaction pathway with the lower activation energy is kinetically favored and will be the major product. nih.gov

For this compound, a DFT study would involve optimizing the ground state geometry of the molecule and then modeling the attack of a nucleophile at both the C-3 and C-7 positions. The calculated activation energies would predict the regioselective outcome of the substitution reaction. This approach helps to explain and predict experimental observations without the need for extensive empirical screening. nih.govnih.gov

Table 1: Application of DFT in Analyzing Regioselectivity

| Computational Parameter | Significance in Predicting Regioselectivity | Hypothetical Application to this compound |

|---|---|---|

| LUMO Coefficient Analysis | Identifies the most electrophilic carbon center, which is the most likely site for nucleophilic attack. nih.gov | Calculation would determine whether C-3 or C-7 has the larger LUMO coefficient, indicating the preferred site of initial attack. |

| Transition State Energy Calculation | Determines the activation energy barrier for nucleophilic substitution at each possible site. The lowest energy barrier corresponds to the major reaction pathway. nih.gov | Modeling the transition states for substitution at C-3 and C-7 would yield activation energies, allowing for a quantitative prediction of the product ratio. |

| Reaction Pathway Modeling | Provides a step-by-step energetic profile of the reaction, including intermediates and transition states, offering a complete mechanistic picture. nih.gov | The entire mechanistic pathway for substitution at both positions could be mapped out to understand the factors controlling the reaction. |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals (FMOs). researchgate.net The energy and spatial distribution of these orbitals are crucial for understanding a molecule's electronic properties and reactivity.

HOMO : Represents the outermost electrons and is associated with the ability to donate electrons (nucleophilicity).

LUMO : Represents the lowest energy site for accepting electrons and is associated with electrophilicity.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. rsc.org

For dichloroisoquinoline systems, MO analysis performed via DFT calculations can reveal how the electron-withdrawing chlorine atoms affect the electronic landscape of the isoquinoline (B145761) core. Studies on related chloroquinoline molecules show that halogen substitution significantly alters the energy of the frontier orbitals. dergipark.org.tr The chlorine atoms tend to lower the energy of both the HOMO and LUMO, and their positions influence the spatial distribution of these orbitals, thereby affecting the molecule's reactivity sites. dergipark.org.trnih.gov

Table 2: Representative Frontier Molecular Orbital Data from Analogous Chloro-Aromatic Systems

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| 6-Chloroquinoline | -6.49 | -1.42 | 5.07 | DFT/B3LYP/6-311++G(d,p) dergipark.org.tr |

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (trans) | -6.53 | -2.78 | 3.75 | DFT/B3LYP/6-311++G(d,p) |

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (cis) | -6.61 | -2.77 | 3.84 | DFT/B3LYP/6-311++G(d,p) |

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and interactions of molecules. For a rigid aromatic system like this compound, conformational analysis is relatively straightforward as the core isoquinoline ring is essentially planar. researchgate.net The primary focus of molecular modeling for such molecules is often on their intermolecular interactions, which govern their physical properties in condensed phases (e.g., crystal packing) and their interactions with other molecules.

Computational methods can be used to explore and quantify non-covalent interactions such as:

π-π Stacking : Interactions between the aromatic rings of adjacent molecules.

Halogen Bonding : Non-covalent interactions involving the chlorine atoms.

Hydrogen Bonding : If interacting with protic solvents or other molecules with hydrogen bond donors/acceptors.

Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be applied to the calculated electron density to identify and characterize these weak interactions. figshare.com Simulating the dimer of this compound, for instance, would allow for the calculation of binding energies and the identification of the most stable intermolecular arrangement, providing insight into its solid-state structure. figshare.com Information on the specific intermolecular interactions of biomolecules is important for understanding their biological functions. nih.gov

In Silico Approaches for Predicting Chemical Behavior and Properties

In silico methods use computational models to predict the properties and biological activities of chemicals based on their structure, bypassing the need for direct experimentation. nih.gov These approaches are widely used in toxicology, drug discovery, and chemical safety assessment. ljmu.ac.uk For this compound, various physicochemical properties, toxicological endpoints, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics can be predicted.

The general workflow for in silico prediction involves:

Molecular Representation : The 2D or 3D structure of the molecule is converted into a numerical format, typically by calculating a set of molecular descriptors or fingerprints. researchgate.net

Model Application : These descriptors are used as input for a pre-existing computational model, which can be a Quantitative Structure-Activity Relationship (QSAR) model, a machine learning algorithm, or an expert system. nih.govfrontiersin.org

Property Prediction : The model outputs a prediction for a specific endpoint, such as toxicity, solubility, or metabolic stability.

A wide array of properties can be predicted using various freely available and commercial software platforms that have been trained on large datasets of experimental data.

Table 3: Examples of Chemical Properties Predictable via In Silico Methods

| Property Category | Specific Endpoint Example | Typical In Silico Method |

|---|---|---|

| Physicochemical Properties | LogP (Lipophilicity), Aqueous Solubility, pKa | QSAR, Fragment-based models |

| Toxicological Properties | Mutagenicity (Ames test), Carcinogenicity, hERG blockage (Cardiotoxicity) | Machine Learning, Structural Alerts frontiersin.org |

| ADME Properties | Blood-Brain Barrier (BBB) penetration, Cytochrome P450 inhibition, Plasma protein binding | QSAR, Physiologically-Based Kinetic (PBK) models ljmu.ac.uk |

| Environmental Fate | Biodegradability, Bioconcentration factor | QSAR models |

These predictive models are valuable for prioritizing compounds for further testing, identifying potential hazards early in development, and filling data gaps for regulatory purposes. ljmu.ac.uk

Academic and Research Applications of Dichloroisoquinoline Derivatives

Dichloroisoquinolines as Key Intermediates in Organic Synthesis

The presence of two chlorine atoms on the isoquinoline (B145761) scaffold renders these molecules important precursors for constructing more complex molecular architectures. The chlorine atoms serve as reactive handles that can be selectively targeted in various chemical transformations.

Polycyclic aromatic systems (PASs) are molecules composed of fused aromatic rings that are foundational to materials science and medicinal chemistry. beilstein-journals.org Dichloroisoquinolines are valuable starting materials for synthesizing hetero-polycyclic aromatic systems, where one or more carbon atoms in the ring structure are replaced by a heteroatom like nitrogen. beilstein-journals.orgrsc.org

The synthesis of these complex structures often involves sequential cross-coupling reactions (such as Suzuki or Stille coupling) where the carbon-chlorine bonds are replaced with new carbon-carbon bonds. Subsequent intramolecular cyclization reactions can then be employed to build additional fused rings onto the isoquinoline core. This strategic approach allows for the controlled construction of large, planar, and π-conjugated systems, which are of interest for their electronic and optical properties. nih.govnih.gov The ability to build these systems from relatively simple dichloroisoquinoline precursors is a key strategy in the synthesis of novel functional molecules. rsc.org

The differential reactivity of the chlorine atoms in dichloroisoquinolines allows for their use as scaffolds in the synthesis of highly functionalized and substituted isoquinoline derivatives. For instance, 1,3-dichloroisoquinoline (B189448) can undergo regioselective coupling reactions with arylboronic acids to form 1-aryl-3-chloroisoquinolines. The remaining chlorine atom can then be subjected to a different reaction, enabling the introduction of a second, distinct functional group. This stepwise functionalization is a powerful tool for creating diverse molecular libraries. This methodology has been used to synthesize 1,3,4-trisubstituted isoquinoline derivatives.

A similar strategy can be applied to other dichloroisoquinolines, where the electronic environment of each chlorine atom dictates its reactivity, allowing chemists to selectively modify one position before the other. This controlled, stepwise approach is crucial for building molecules with precise three-dimensional structures and functionalities required for specific applications, such as drug discovery. mdpi.compreprints.orgnih.gov

Exploration in Materials Science

Polycyclic aromatic systems are a cornerstone of modern materials science, particularly in the field of organic electronics. beilstein-journals.orgchemrxiv.org Their characteristic π-conjugated electron systems allow for good charge mobility, making them suitable for use as organic semiconductors. chemrxiv.org Dichloroisoquinoline derivatives serve as important building blocks for these advanced materials.

The isoquinoline core provides the necessary rigid, aromatic structure, while the chlorine atoms act as points of attachment for further modification. Through polymerization or the addition of other functional groups at these positions, researchers can fine-tune the electronic properties, such as the band gap and conductivity, of the resulting material. Furthermore, modifying the structure can alter physical properties like solubility and the ability to form thin films, which are critical for fabricating electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The potential to create novel, electronically active materials makes dichloroisoquinolines a subject of ongoing research in this field. rsc.org

Investigation of Biochemical Interactions at the Molecular Level

The rigid structure of the isoquinoline ring system makes it an excellent scaffold for designing molecules that can interact with biological targets such as enzymes. Dichloroisoquinoline derivatives have been investigated for their potential to modulate the activity of several key enzymes.

Topoisomerase II: DNA topoisomerase II (Topo II) is an essential enzyme that manages DNA topology during replication and transcription, making it a key target for anticancer drugs. frontiersin.orgdiva-portal.org The mechanism of many Topo II inhibitors involves stabilizing the complex between the enzyme and DNA, which leads to double-strand breaks in the DNA and ultimately triggers cancer cell death. frontiersin.org Quinoline (B57606) and isoquinoline derivatives have been a focus of research for developing new Topo II inhibitors. nih.govnih.govmdpi.com For example, benzofuroquinolinediones, which have shown potent Topo II inhibitory activity, can be synthesized from dichloroquinolinedione precursors. nih.gov These compounds interfere with the enzyme's catalytic cycle of cleaving and re-ligating DNA. nih.gov

Phenylethanolamine N-Methyltransferase (PNMT): PNMT is the enzyme responsible for the final step in the biosynthesis of the hormone and neurotransmitter epinephrine (B1671497) (adrenaline) from its precursor, norepinephrine (B1679862). nih.govwikipedia.org Inhibitors of PNMT are valuable research tools for studying the roles of epinephrine in the body and have potential therapeutic applications. A key example is the derivative 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (B1218974) (DCTQ, also known as SK&F 64139), which is a potent inhibitor of PNMT. nih.gov Tetrahydroisoquinoline-based inhibitors are believed to function as substrate analogues, mimicking norepinephrine and binding to the enzyme's active site, thereby blocking the synthesis of epinephrine. nih.gov

| Derivative Class | Target Enzyme | Inhibition Mechanism | Example Compound |

|---|---|---|---|

| Dichloroquinoline-derived systems | Topoisomerase II | Interference with DNA cleavage and re-ligation cycle. nih.gov | Benzofuroquinolinediones nih.gov |

| Dichlorotetrahydroisoquinolines | Phenylethanolamine N-Methyltransferase (PNMT) | Acts as a substrate analogue, blocking the active site. nih.govnih.gov | 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ) nih.gov |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically altering the structure of a lead compound and evaluating how these changes affect its biological activity. nih.govnuph.edu.ua This process provides critical insights into the molecular interactions between a drug and its target, guiding the design of more potent and selective therapeutic agents.

For dichloroisoquinoline derivatives, SAR studies are crucial for understanding their mechanism of action. For instance, in the development of PNMT inhibitors, studies on 3,7-disubstituted-1,2,3,4-tetrahydroisoquinolines have shown that the nature and position of substituents dramatically influence both inhibitory potency and selectivity. nih.gov A synergistic effect was observed when substituting at both the 3- and 7-positions, leading to compounds with significantly enhanced selectivity for PNMT over other receptors. nih.gov

Similarly, extensive SAR studies on the related 4-aminoquinolines, such as chloroquine, have demonstrated that the 7-chloro group is essential for antimalarial activity. pharmacy180.comyoutube.com This principle underscores the importance of the chlorine atoms in dichloroisoquinolines. By systematically replacing the chlorine atoms or adding various functional groups to other parts of the isoquinoline ring, researchers can map the key interactions with a target enzyme, elucidating which parts of the molecule are critical for binding and inhibitory activity. nih.gov

| Scaffold | SAR Finding | Impact on Activity | Reference |

|---|---|---|---|

| 3,7-Disubstituted Tetrahydroisoquinolines | Simultaneous substitution at both positions enhances selectivity for PNMT. | Leads to highly selective PNMT inhibitors. | nih.gov |

| 4-Aminoquinolines | The presence of a chlorine atom at the 7-position is critical. | Essential for high antimalarial potency. | pharmacy180.comyoutube.com |

| Tetrahydroisoquinolines | Electron-donating or electron-withdrawing groups modulate biological potential. | Can increase or decrease various biological activities. | nuph.edu.ua |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,7-Dichloroisoquinoline?

- Methodological Answer : Synthesis typically involves direct chlorination of isoquinoline derivatives using agents like POCl₃ or PCl₅ under reflux conditions. Key steps include controlling reaction temperature (80–120°C) and solvent selection (e.g., chlorobenzene or DMF). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Characterization by ¹H/¹³C NMR and mass spectrometry validates structural integrity .

Q. How is this compound characterized to confirm its structure and purity?

- Methodological Answer : Employ a combination of techniques:

- Spectroscopy : ¹H NMR (δ 7.8–8.5 ppm for aromatic protons) and ¹³C NMR (δ 120–140 ppm for chlorinated carbons).

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 198.05).

- Elemental Analysis : Compare experimental C, H, N percentages with theoretical values (e.g., C: 54.58%, H: 2.55%, N: 7.07%) .

Q. What are the typical reactivity patterns of this compound in nucleophilic substitutions?

- Methodological Answer : The chlorine atoms at positions 3 and 7 exhibit differential reactivity. Position 3 is more electron-deficient due to ring strain, making it prone to nucleophilic displacement with amines or alkoxides. Position 7 requires harsher conditions (e.g., Pd catalysis) for substitution. Kinetic studies using HPLC can track reaction progress .

Advanced Research Questions

Q. How does regioselectivity in cross-coupling reactions of this compound vary with catalyst choice?

- Methodological Answer :

- Palladium Catalysts : Suzuki-Miyaura coupling at the 3-position occurs under mild conditions (Pd(PPh₃)₄, K₂CO₃, 80°C) due to lower bond dissociation energy (BDE) at C3.

- Nickel Catalysts : Enable coupling at the 7-position via radical intermediates (e.g., NiCl₂-PPh₃ with Grignard reagents).

- Computational Validation : DFT calculations of BDEs (e.g., C3-Cl: 75 kcal/mol vs. C7-Cl: 82 kcal/mol) rationalize selectivity .

Q. How can contradictions in reported reaction yields or selectivity be systematically addressed?

- Methodological Answer :

- Variable Control : Reproduce experiments with strict control of catalyst loading, solvent polarity, and temperature.

- Mechanistic Probes : Use deuterated analogs or kinetic isotope effects to identify rate-determining steps.

- Advanced Characterization : X-ray crystallography of intermediates (e.g., Pd-isoquinoline complexes) clarifies steric/electronic influences .

Q. What computational approaches are effective for predicting this compound’s reactivity in drug design?

- Methodological Answer :

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.

- Molecular Dynamics : Simulate binding affinities with biological targets (e.g., kinase enzymes) using docking software (AutoDock Vina).

- QSPR Models : Correlate substituent effects (e.g., Hammett σ values) with reaction outcomes .

Q. What strategies optimize the synthesis of this compound derivatives for pharmacological screening?

- Methodological Answer :

- Parallel Synthesis : Use automated reactors to vary substituents (e.g., aryl, alkyl groups) at positions 3 and 7.

- High-Throughput Purification : Employ flash chromatography systems with UV-triggered fraction collection.

- Stability Testing : Assess derivatives under physiological conditions (pH 7.4, 37°C) via LC-MS to identify hydrolytically stable candidates .

Data Analysis and Reporting

Q. How should researchers document synthetic procedures and spectral data for reproducibility?

- Methodological Answer :

- Detailed Protocols : Report catalyst ratios (e.g., 5 mol% Pd), solvent volumes, and reaction times.

- Spectral Repositories : Deposit raw NMR/MS data in public databases (e.g., NIST Chemistry WebBook) with accession codes.

- Ethical Compliance : Declare elemental analysis discrepancies (>0.3% deviation) and repeat experiments to confirm anomalies .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in this compound derivatives?

- Methodological Answer :

- Multivariate Regression : Correlate substituent parameters (e.g., logP, molar refractivity) with bioactivity (IC₅₀ values).

- Cluster Analysis : Group derivatives by reactivity profiles using principal component analysis (PCA).

- Error Analysis : Calculate confidence intervals (95% CI) for SAR trends to assess significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.